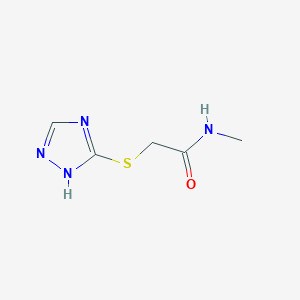

N-甲基-2-(1H-1,2,4-三唑-3-基硫基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

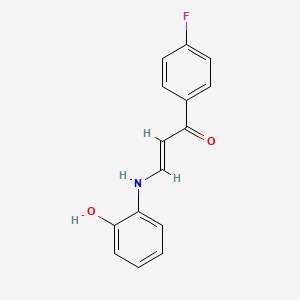

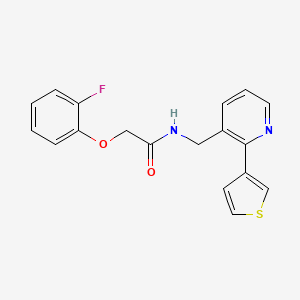

“N-methyl-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide” is a chemical compound . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that contain three nitrogen atoms and two carbon atoms .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “N-methyl-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide”, has been reported in several studies . The synthesis methods of 1,2,4-triazole mainly use amidine, amide, amidine hydrazone, aryl diazonium salt, and hydrazone as nitrogen sources . Copper-catalyzed cross-couplings have been used in the synthesis methods of 1,2,4-triazole with inexpensive, low toxic, and good functional tolerance .Molecular Structure Analysis

The molecular structure of “N-methyl-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide” has been confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis . The molecular formula is C5H8N4OS and the molecular weight is 172.21 .科学研究应用

Drug Discovery and Pharmaceutical Applications

1,2,4-Triazole derivatives are prominent in the pharmaceutical industry due to their therapeutic potential. The compound may serve as a scaffold for developing new drugs with enhanced efficacy and reduced side effects. Its structural similarity to peptides can make it a suitable mimic in peptide-receptor interactions, potentially leading to novel treatments for various diseases.

Experimental Procedures: In drug discovery, the compound could be used in high-throughput screening assays to identify potential drug candidates. It may undergo various modifications to enhance its interaction with biological targets.

Technical Details: The compound’s ability to form stable non-covalent interactions with enzymes and receptors could be exploited to develop drugs with specific actions, such as anticonvulsants or antibiotics .

Organic Synthesis

In organic chemistry, this triazole derivative can act as a building block for complex molecules. Its stability under various conditions makes it an attractive component for multi-step synthesis.

Experimental Procedures: It could be involved in reactions such as cycloadditions, substitutions, or conjugation reactions to create diverse molecular architectures.

Technical Details: The compound’s reactivity with different functional groups allows for the synthesis of a wide array of organic molecules, potentially leading to new materials or chemical entities .

Polymer Chemistry

The triazole ring can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.

Experimental Procedures: Polymerization reactions involving this compound could be carried out to produce polymers with desired characteristics.

Technical Details: The introduction of the triazole unit into polymer chains can result in materials with improved resistance to degradation and better performance in extreme conditions .

Supramolecular Chemistry

Supramolecular chemistry explores the interactions of molecules to form larger, complex structures. The triazole derivative can be used to create novel supramolecular assemblies.

Experimental Procedures: Through hydrogen bonding and other non-covalent interactions, the compound can form self-assembled structures with unique properties.

Technical Details: Its ability to act as a ligand for metal ions can lead to the formation of metal-organic frameworks (MOFs) with potential applications in catalysis and gas storage .

Bioconjugation and Chemical Biology

Bioconjugation involves attaching a molecule to a biological entity. This triazole derivative could be used to conjugate drugs to targeting moieties or to modify biomolecules for study.

Experimental Procedures: Conjugation techniques such as click chemistry can be employed to attach the compound to proteins, nucleic acids, or other biomolecules.

Technical Details: The compound’s reactivity in bioorthogonal reactions makes it suitable for labeling and tracking biological processes without interfering with normal cellular functions .

Fluorescent Imaging and Materials Science

Fluorescent imaging is a powerful tool in biological research. Triazole derivatives can be used to develop new fluorescent probes for imaging applications.

Experimental Procedures: The compound could be modified to emit fluorescence upon binding to specific targets, allowing for the visualization of cellular components.

Technical Details: Its incorporation into materials could lead to the development of sensors or other devices that respond to environmental stimuli with a change in fluorescence .

属性

IUPAC Name |

N-methyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4OS/c1-6-4(10)2-11-5-7-3-8-9-5/h3H,2H2,1H3,(H,6,10)(H,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYHAHKIIJDSKJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CSC1=NC=NN1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![N-[3-(diethylamino)propyl]-8-methoxy-2-oxochromene-3-carboxamide](/img/structure/B2862154.png)

![2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2862161.png)

![4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-piperidinopyridine](/img/structure/B2862163.png)

![1,2,3,9B-tetrahydrobenzo[c]thieno[2,1-e]isothiazole-8-carbonitrile 4-oxide](/img/structure/B2862165.png)